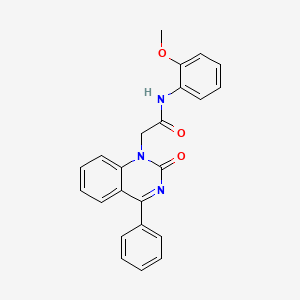
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MOQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOQA is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the inhibition of several key signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has several advantages for lab experiments, including its high purity and yield, and its well-established synthesis methods. However, N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, including the optimization of its synthesis methods, the investigation of its potential in combination with other cancer therapies, and the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease and inflammation. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and to identify its molecular targets.
合成法
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by the reaction with 4-phenyl-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-aminobenzamide with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by the reaction with 4-phenyl-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a catalyst. These methods have been optimized to produce N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide with high yield and purity.
科学的研究の応用
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been studied for its anti-inflammatory and neuroprotective effects, as well as its potential in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)22(25-23(26)28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKATPWZWKYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2700257.png)
![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)
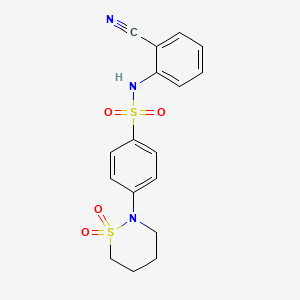
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)
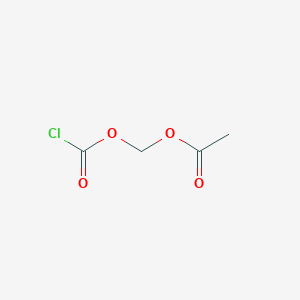

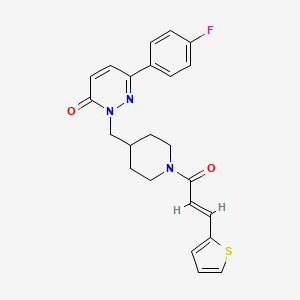
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2700269.png)
![1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2700271.png)

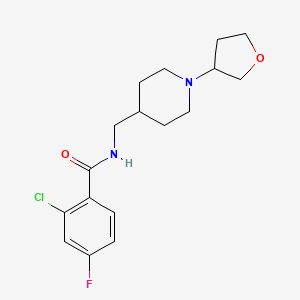
![methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2700277.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)